molecular formula C15H19NO3S B11839091 4-Methyl-6-(pentylsulfonyl)quinolin-2(1H)-one

4-Methyl-6-(pentylsulfonyl)quinolin-2(1H)-one

Cat. No.: B11839091
M. Wt: 293.4 g/mol
InChI Key: UHVPQFGBWAWIQQ-UHFFFAOYSA-N
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Description

4-Methyl-6-(pentylsulfonyl)quinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pentylsulfonyl)quinolin-2(1H)-one typically involves the reaction of 4-methylquinoline with pentylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylated product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(pentylsulfonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or alkylated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(pentylsulfonyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: A precursor in the synthesis of 4-Methyl-6-(pentylsulfonyl)quinolin-2(1H)-one.

    6-Pentylsulfonylquinoline: A structurally similar compound with potential biological activities.

    Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentylsulfonyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

4-methyl-6-pentylsulfonyl-1H-quinolin-2-one

InChI

InChI=1S/C15H19NO3S/c1-3-4-5-8-20(18,19)12-6-7-14-13(10-12)11(2)9-15(17)16-14/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17)

InChI Key

UHVPQFGBWAWIQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C

Origin of Product

United States

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